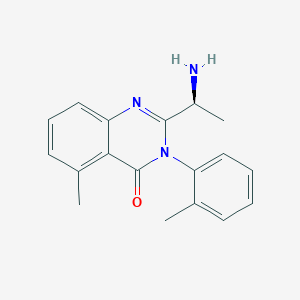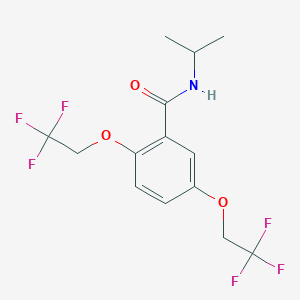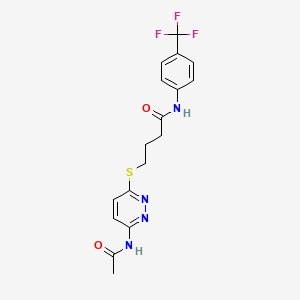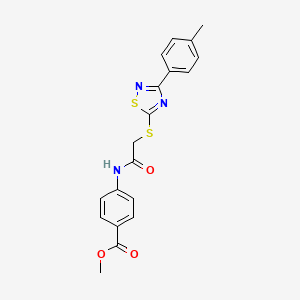
(S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazolinones often involves innovative routes starting from basic aromatic amines or amides. A general method for the synthesis of quinazolinones, similar to our compound of interest, involves the cyclocondensation of amino-substituted quinazolinones with various carbon donors under catalytic conditions. For instance, a series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, related in structure, were synthesized from methyl anthranilate using a novel route, demonstrating the versatility of synthetic approaches in generating complex quinazolinone derivatives (Alagarsamy & Pathak, 2007).
Molecular Structure Analysis
The structural elucidation of quinazolinone derivatives is typically achieved using spectroscopic methods and, in some cases, confirmed by X-ray crystallography. Advanced techniques such as density functional theory (DFT) calculations further aid in understanding the geometric parameters, molecular electrostatic potential, and frontier molecular orbital analyses, offering insights into the molecule's electronic structure and reactivity patterns. For example, the synthesis, crystal, and molecular structure of a related quinazolinone compound were explored using spectroscopy and X-ray crystallography, aligned with DFT calculations, highlighting the detailed structural analysis achievable for these compounds (Wu et al., 2022).
Chemical Reactions and Properties
Quinazolinones can undergo various chemical reactions, reflecting their rich chemistry and the influence of their molecular structure on reactivity. These reactions include cyclocondensation, dehydrogenative coupling, and reactions with aldehydes and ketones to introduce new substituents, showcasing the compound's versatility in chemical transformations. For instance, a practical methodology for synthesizing 2-aryl quinazolin-4(3H)-ones involves condensation with aromatic aldehydes under mild conditions, demonstrating the compound's reactive adaptability in forming new derivatives with potential biological activities (Mulakayala et al., 2012).
Wissenschaftliche Forschungsanwendungen
PI3Kδ Inhibition
- Research Context : The compound (S)-2-(1-aminoethyl)-5-methyl-3-(o-tolyl)quinazolin-4(3H)-one and its analogs, such as IC87114, have been studied for their potential as PI3K inhibitors, specifically targeting the δ isoform. The research examined the influence of axial chirality and conformational equilibrium on biological activity, revealing significant insights into the compound's pharmacological profile (Lodola et al., 2017).
Antihypertensive Activity
- Research Context : Derivatives of this compound, such as 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones, have shown significant antihypertensive activity in vivo. Their synthesis and biological evaluation revealed notable potential for treating hypertension (Alagarsamy & Pathak, 2007).
Corrosion Inhibition
- Research Context : Quinazolinone derivatives, including variants of the compound , have been assessed for their effectiveness as corrosion inhibitors. This study highlights their potential in protecting mild steel in acidic environments, demonstrating their utility in industrial applications (Errahmany et al., 2020).
Anticancer Applications
- Research Context : Quinazolin-4(3H)-one derivatives have been synthesized and utilized in the development of anticancer drugs. For instance, the synthesis of verubulin, an anticancer vascular targeting clinical candidate, employs methodologies based on these derivatives (Lockman et al., 2012).
Antibacterial Activity
- Research Context : Studies have also explored the antibacterial potential of quinazolin-4(3H)-one derivatives. These compounds have shown promising results against various bacteria, highlighting their potential in the development of new antibacterial agents (Osarumwense et al., 2021).
H1-Antihistaminic Agents
- Research Context : Novel quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their H1-antihistaminic activity, demonstrating significant potential in treating allergic reactions and other related conditions (Alagarsamy, Shankar, & Murugesan, 2008).
Anticonvulsant Activity
- Research Context : Quinazolin-4(3H)-one analogs have been reported to possess anticonvulsant activity, making them candidates for the development of new treatments for epilepsy and related seizure disorders (Nair & Mathew, 2013).
Eigenschaften
IUPAC Name |
2-[(1S)-1-aminoethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-11-7-4-5-10-15(11)21-17(13(3)19)20-14-9-6-8-12(2)16(14)18(21)22/h4-10,13H,19H2,1-3H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBKIIGWSNSIOR-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methylphenyl)-N-[4-(methylthio)benzyl]nicotinamide](/img/structure/B2487196.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2487197.png)

![(E)-3-((5-(cinnamylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2487199.png)


![N-(2-chlorophenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2487204.png)
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2487205.png)
![3-allyl-5-(4-chlorophenyl)-2-((2-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2487206.png)
![1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2487209.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2487212.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2487215.png)
